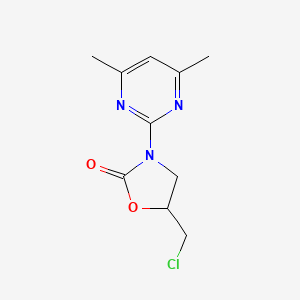

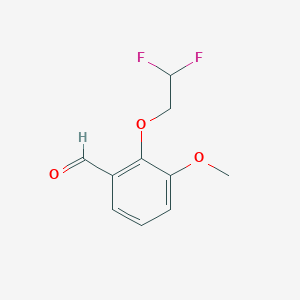

![molecular formula C12H23N3O B1422499 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1184429-52-4](/img/structure/B1422499.png)

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one

Übersicht

Beschreibung

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. It was first synthesized in the 1960s, and its use has been increasing in recent years due to its potent stimulant effects. MDPV is a highly addictive and dangerous drug that has been associated with many adverse effects, including psychosis, seizures, and death. However, MDPV has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Anticancer Activity

An efficient microwave-assisted procedure for synthesizing polysubstituted 4H-pyran derivatives, involving 2-(1H-pyrrol-2-yl) and piperidine, was developed. The procedure is notable for its one-pot mode, short reaction time, simple purification, and high yields. The synthesized compounds exhibited significant anticancer activity against a variety of human cancer cell lines across nine cancer panels, highlighting their potential in anticancer drug development (Hadiyal et al., 2020).

Synthesis of Building-Blocks for Decorated Crown Ethers

A convenient methodology was developed to synthesize valuable building-blocks for the production of functionalized crown ethers, which are crucial in numerous chemical processes. The method involves the synthesis of compounds such as 1-(pyrrolidin-2-yl)ethan-1,2-diol, valuable for their applications in creating complex molecular architectures (Nawrozkij et al., 2014).

Hydrogen-Bonding Patterns in Enaminones

Research on enaminones, including compounds with pyrrolidin-2-yl and piperidin-2-yl groups, revealed intricate hydrogen-bonding patterns. These patterns are critical in forming specific molecular structures and are instrumental in various chemical and pharmaceutical processes (Balderson et al., 2007).

Enhancement of Transdermal Drug Delivery

Compounds with piperidin-1-yl groups were synthesized and tested for their efficacy as transdermal permeation enhancers. Specifically, esters like decyl 6-(pyrrolidin-1-yl)hexanoate showed remarkable activity, significantly enhancing the permeability of drugs through the skin, potentially revolutionizing transdermal drug delivery systems (Farsa et al., 2010).

Eigenschaften

IUPAC Name |

2-[4-(methylamino)piperidin-1-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-13-11-4-8-14(9-5-11)10-12(16)15-6-2-3-7-15/h11,13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCKSEIIHDYOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)

![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)

![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)

![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)

![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)